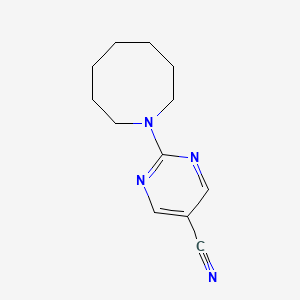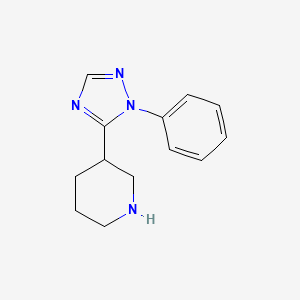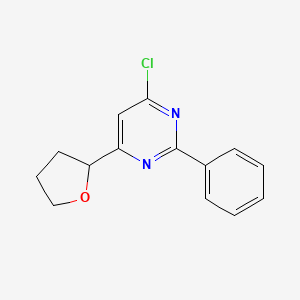![molecular formula C12H7BrFN3 B15055506 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a fluorophenyl group at the 2nd position of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction mechanism. This process includes transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is often carried out under microwave irradiation, which enhances the reaction rate and yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous for industrial applications due to its efficiency and eco-friendly nature. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the double bonds within the triazolo[1,5-a]pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For substitution reactions, the products will have different substituents replacing the bromine atom. For reduction reactions, the products will have reduced double bonds within the ring system.
Scientific Research Applications
7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Material Science: The compound is employed in the synthesis of fluorescent emitters and other materials with specific electronic properties.
Biological Studies: It is used in biological research to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine include other triazolopyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H7BrFN3 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
7-bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrFN3/c13-8-5-6-17-11(7-8)15-12(16-17)9-3-1-2-4-10(9)14/h1-7H |
InChI Key |
ZFIYUXXEZMDAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


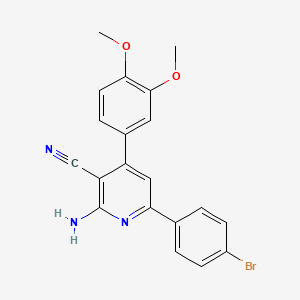
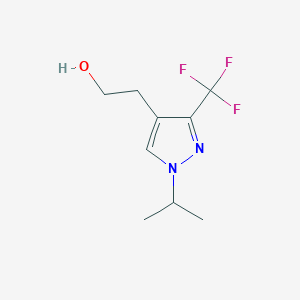
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
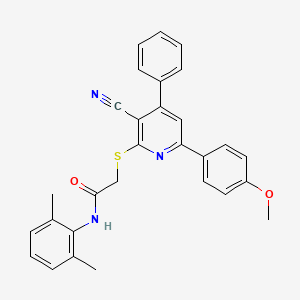
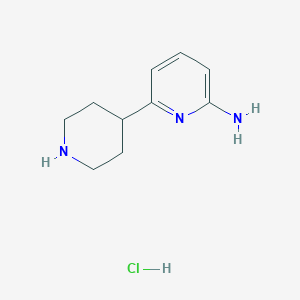

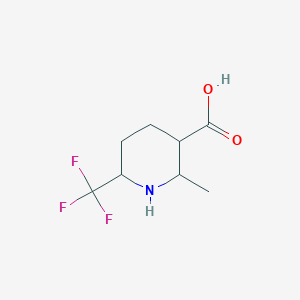
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
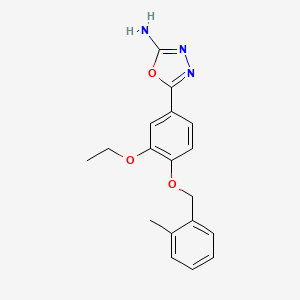
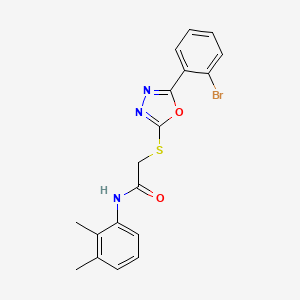
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
